molecular formula C8H7N3O2 B13005118 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

Cat. No.: B13005118
M. Wt: 177.16 g/mol
InChI Key: MRNOYLANKIAGBI-UHFFFAOYSA-N
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Description

5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted hydrazones with pyridine derivatives under acidic conditions . Another approach includes the use of 1,3-diketones and substituted hydrazines in the presence of a catalyst such as acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which allows for targeted interactions with molecular targets and the ability to undergo a wide range of chemical reactions. This makes it a valuable compound for both research and industrial applications .

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

5-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)10-11-7(5)9-3-4/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

MRNOYLANKIAGBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NN=C2N=C1)C(=O)O

Origin of Product

United States

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